molecular formula C16H17BF2O3 B15364874 5,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol

5,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol

Cat. No.: B15364874
M. Wt: 306.1 g/mol
InChI Key: XFGFNYNYSLDHGX-UHFFFAOYSA-N
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Description

5,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol: is a specialized organic compound characterized by its unique structure, which includes difluoro groups and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Boronic Ester Formation reaction, where a naphthalenol derivative undergoes a reaction with a boronic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids (e.g., hydrochloric acid) are used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated derivatives or esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its use in material science for the creation of advanced polymers and coatings is another area of interest.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets within biological systems. The boronic ester group can form reversible covalent bonds with diols, such as those found in sugars, which can be crucial in biological recognition processes. The difluoro groups enhance the compound's stability and reactivity.

Comparison with Similar Compounds

  • 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: 5,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H17BF2O3

Molecular Weight

306.1 g/mol

IUPAC Name

5,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C16H17BF2O3/c1-15(2)16(3,4)22-17(21-15)11-8-10(20)7-9-5-6-12(18)14(19)13(9)11/h5-8,20H,1-4H3

InChI Key

XFGFNYNYSLDHGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)F)O

Origin of Product

United States

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